5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
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Overview
Description
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a quinoline core substituted with a morpholine group and a trimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution, where the appropriate quinoline derivative is reacted with morpholine under basic conditions.
Esterification: The final step involves the esterification of the quinoline derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.
Morpholine Derivatives: Compounds such as morpholine itself and its derivatives are used in various chemical syntheses and as solvents.
Trimethoxybenzoate Derivatives: Compounds like trimethoprim, which features a trimethoxybenzyl group, are used as antibiotics.
Uniqueness
The uniqueness of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate lies in its combination of these three functional groups, which may confer unique properties and applications not seen in the individual components.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASMTARGUGDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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